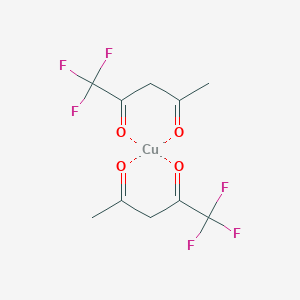

Copper;1,1,1-trifluoropentane-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method to synthesize Copper;1,1,1-trifluoropentane-2,4-dione involves reacting 2,4-pentanedione with trifluoroacetic acid ester (TFEM) and copper(I) chloride (CuCl) in dichloromethane . The reaction mixture is then filtered and washed to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated purification systems.

Análisis De Reacciones Químicas

Types of Reactions

Copper;1,1,1-trifluoropentane-2,4-dione undergoes various chemical reactions, including:

Coordination Reactions: Forms complexes with other metal ions such as nickel(II), cobalt(II), and iron(III).

Oxidation and Reduction: Can participate in redox reactions, although specific conditions and reagents vary.

Substitution Reactions: The trifluoromethyl group can be substituted under specific conditions.

Common Reagents and Conditions

Coordination Reactions: Typically involve aqueous solutions at 25°C and 0.5 mol dm⁻³ ionic strength.

Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Substitution Reactions: Often require catalysts and specific solvents to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, coordination reactions with nickel(II) yield nickel complexes, while oxidation reactions may produce copper(II) derivatives.

Aplicaciones Científicas De Investigación

Copper;1,1,1-trifluoropentane-2,4-dione has a wide range of applications in scientific research:

Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.

Medicine: Explored for its potential therapeutic properties, particularly in the development of metal-based drugs.

Mecanismo De Acción

The mechanism of action of Copper;1,1,1-trifluoropentane-2,4-dione involves its ability to form stable complexes with metal ions. The compound reacts primarily with the enol tautomer of the β-diketone, while the keto-tautomer remains inert . This selective reactivity allows it to act as a chelating agent, facilitating various chemical transformations.

Comparación Con Compuestos Similares

Similar Compounds

Acetylacetone (AA): Similar structure but lacks the trifluoromethyl group.

Hexafluoroacetylacetone (HFAA): Contains six fluorine atoms, making it more electron-withdrawing than Copper;1,1,1-trifluoropentane-2,4-dione.

Uniqueness

This compound is unique due to its trifluoromethyl group, which enhances its thermal stability and solubility compared to similar compounds. This makes it particularly valuable in applications requiring high-performance materials.

Actividad Biológica

Copper;1,1,1-trifluoropentane-2,4-dione, commonly referred to as copper(II) bis(1,1,1-trifluoropentane-2,4-dionato), is a coordination compound formed by the complexation of copper ions with 1,1,1-trifluoropentane-2,4-dione. This compound has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and catalysis. The presence of trifluoromethyl groups enhances its reactivity and solubility in organic solvents.

This compound can be synthesized through various methods, including the reaction of copper(II) acetate with 1,1,1-trifluoropentane-2,4-dione in organic solvents like ethanol. The resulting complex is characterized by its unique coordination chemistry and stability due to the electron-withdrawing properties of the trifluoromethyl groups.

| Property | Value |

|---|---|

| Molecular Formula | C5H5F3O2 |

| Molecular Weight | 154.09 g/mol |

| CAS Number | 367-57-7 |

| Solubility | Slightly soluble in water; soluble in many organic solvents |

The biological activity of this compound is primarily attributed to its ability to form stable complexes with various biomolecules and metal ions. The compound interacts preferentially with the enolic form of β-diketones, which can significantly influence the stability and reactivity of metal complexes formed with this diketone. This interaction is crucial for its potential applications in enzyme studies and as a probe for biological assays.

Biological Applications

Research has indicated that this compound exhibits various biological activities:

- Antibacterial and Antifungal Activity: Some studies suggest that copper(II) complexes may possess antibacterial or antifungal properties. The specific mechanisms are still under investigation but may involve disruption of microbial cell membranes or interference with enzymatic functions.

- Enzyme Studies: The compound has been utilized as a probe for studying enzyme activities due to its ability to interact with different enzymes and affect their catalytic efficiency .

Case Study 1: Enzyme Inhibition

In a study exploring the inhibition of certain enzymes by metal complexes, this compound was shown to significantly inhibit the activity of specific dehydrogenases. The inhibition was attributed to the formation of stable enzyme-metal complexes that altered the active site conformation .

Case Study 2: Synthesis of Pyrazoles

Research conducted by Singh et al. demonstrated that copper(II) bis(1,1,1-trifluoropentane-2,4-dionato) acted as an effective catalyst in the regioselective synthesis of pyrazoles under ultrasonic irradiation. The study highlighted the efficiency of this compound in promoting chemical reactions that could lead to biologically active heterocycles .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds:

Table 2: Comparison with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| Acetylacetone (AA) | Lacks trifluoromethyl group | Limited antibacterial activity |

| Hexafluoroacetylacetone (HFAA) | More electron-withdrawing | Enhanced reactivity but less stability |

| Copper(II) Triflate | Used as a catalyst | Exhibits some antibacterial properties |

Propiedades

Número CAS |

14324-82-4 |

|---|---|

Fórmula molecular |

C10H10CuF6O4 |

Peso molecular |

371.72 g/mol |

Nombre IUPAC |

copper;1,1,1-trifluoro-4-hydroxypent-3-en-2-one |

InChI |

InChI=1S/2C5H5F3O2.Cu/c2*1-3(9)2-4(10)5(6,7)8;/h2*2,9H,1H3; |

Clave InChI |

DAWRQFGRHOWZRV-UHFFFAOYSA-N |

SMILES |

CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.[Cu] |

SMILES isomérico |

C/C(=C/C(=O)C(F)(F)F)/O.C/C(=C/C(=O)C(F)(F)F)/O.[Cu] |

SMILES canónico |

CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.[Cu] |

Key on ui other cas no. |

14324-82-4 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.